4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate
Overview
Description
4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate is a synthetic organic compound. Characterized by its complex structure involving a piperidine ring substituted by a pyrrolidine moiety, this compound finds applications in various fields due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate typically involves multi-step organic reactions:
Formation of Piperidine Ring: : Begins with the cyclization of appropriate precursors to form the piperidine ring.
Pyrrolidine Substitution: : The piperidine ring is then subjected to a substitution reaction to attach the pyrrolidine group at the 1-position.
Hydrochloride Formation: : Finally, the compound is reacted with hydrochloric acid to form the dihydrochloride salt, and it is then hydrated.
Industrial Production Methods
In an industrial setting, large-scale production of this compound involves optimization of reaction conditions to maximize yield and purity:
Batch Reactors: : Utilized to control reaction parameters like temperature, pressure, and reaction time.
Purification: : Recrystallization and distillation methods are employed to purify the final product, ensuring the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate undergoes several chemical reactions, including:
Oxidation: : Yields products with higher oxidation states, often involving reagents like potassium permanganate or chromic acid.
Reduction: : Involves the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride.
Substitution: : Particularly nucleophilic substitutions, where the pyrrolidine or piperidine moiety can be replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromic acid.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the type of reaction:
Oxidation Products: : Often carboxylated derivatives.
Reduction Products: : Yield alcohols or amines.
Substitution Products: : Variety of substituted piperidines or pyrrolidines.
Scientific Research Applications
4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate is utilized in multiple scientific domains:
Chemistry: : As an intermediate in organic synthesis and catalyst in polymerization reactions.
Biology: : As a probe to study receptor-ligand interactions.
Medicine: : Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: : Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate is complex:
Molecular Targets: : The compound primarily interacts with specific receptors or enzymes, modulating their activity.
Pathways Involved: : Engages in pathways related to neurotransmission or cellular signaling, potentially altering physiological responses.
Comparison with Similar Compounds
When compared to other similar compounds, 4-[1-(1-pyrrolidinyl)ethyl]piperidine dihydrochloride hydrate stands out due to its unique structure and reactivity:
Similar Compounds: : Piperidine derivatives, pyrrolidine-based compounds, and other heterocyclic amines.
Uniqueness: : The combination of a piperidine ring and a pyrrolidine substituent imparts distinctive chemical properties and biological activities, making it valuable for various applications.
So, there it is—a comprehensive look at this compound! Anything else?
Properties
IUPAC Name |
4-(1-pyrrolidin-1-ylethyl)piperidine;hydrate;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2.2ClH.H2O/c1-10(13-8-2-3-9-13)11-4-6-12-7-5-11;;;/h10-12H,2-9H2,1H3;2*1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWOFYKOGDMZTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)N2CCCC2.O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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